REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=O)=[CH:4][C:3]=1[CH3:15].C1COCC1.[OH-].[Na+]>CO>[Br:1][C:2]1[S:6][C:5]([CH2:7][N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)=[CH:4][C:3]=1[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
1.78 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(S1)C(=O)N1CCOCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.45 mmol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2.5 h under N2
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
the reaction stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a further 7 h
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
This extract was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted back into EtOAc
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(S1)CN1CCOCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |